molecular formula C11H14O4 B3240511 Methyl 2-(2-methoxyethoxy)benzoate CAS No. 143767-40-2

Methyl 2-(2-methoxyethoxy)benzoate

Cat. No.: B3240511
CAS No.: 143767-40-2
M. Wt: 210.23 g/mol
InChI Key: OWLJWMUARMTUHZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethoxy)benzoate is an ester derivative of benzoic acid featuring a methoxyethoxy substituent at the 2-position of the aromatic ring. The compound’s structure combines aromaticity with an ether-linked methoxyethoxy chain, which may influence solubility, reactivity, and biological activity compared to simpler esters like methyl benzoate or methoxy-substituted derivatives .

Properties

IUPAC Name

methyl 2-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-7-8-15-10-6-4-3-5-9(10)11(12)14-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJWMUARMTUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from 2-(2-methoxyethoxy)benzoic acid

      Starting Material: 2-(2-methoxyethoxy)benzoic acid

      Reagents: Methanol, sulfuric acid (catalyst)

      Conditions: The reaction mixture is heated under reflux, allowing the esterification reaction to proceed.

  • Industrial Production Methods

      Large-Scale Synthesis: In industrial settings, the synthesis of methyl 2-(2-methoxyethoxy)benzoate typically involves continuous flow reactors to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 2-(2-methoxyethoxy)benzoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxyethoxy group can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Molecular Formula : C10H12O3 (vs. C11H14O4 for Methyl 2-(2-methoxyethoxy)benzoate).
  • Key Properties: Melting Point: Not explicitly stated, but ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain flexibility. Solubility: Highly soluble in ethanol, similar to methyl esters with polar substituents . Spectroscopic Data: IR, MS, and NMR data confirm ester and methoxy group signatures, which would align with this compound’s spectral features .
  • Applications : Used in flavoring agents and pharmaceuticals, suggesting this compound may share utility in controlled-release formulations or as a synthetic intermediate .

Methyl 2-Ethynylbenzoate (CAS 33577-99-0)

  • Molecular Formula : C10H8O2.
  • Key Differences :
    • Substituent: Ethynyl group at the 2-position introduces sp-hybridized carbon, enhancing reactivity (e.g., in click chemistry) compared to the methoxyethoxy group’s ether-based stability.
    • Applications: Used in organic synthesis for building complex architectures (e.g., polymers, dendrimers), whereas this compound’s ether linkage may favor solubility in polar solvents or surfactant-like behavior .

Methyl 2-(4-Methoxybenzoyl)benzoate (CAS 5449-71-8)

  • Structural Contrast : Features a benzoyl group at the 4-position, creating a conjugated system absent in this compound.
  • Reactivity : The benzoyl group enhances electrophilicity, making it prone to nucleophilic attack, whereas the methoxyethoxy chain in this compound may stabilize the ester via hydrogen bonding with solvents .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Benzoate Derivatives

Compound Molecular Formula Molecular Weight Substituent Key Applications
This compound C11H14O4 210.23 2-(2-Methoxyethoxy) Hypothesized: Drug delivery, surfactants
Ethyl 2-methoxybenzoate C10H12O3 180.20 2-Methoxy Flavors, pharmaceuticals
Methyl 2-ethynylbenzoate C10H8O2 160.17 2-Ethynyl Polymer chemistry, click reactions
Methyl 4-(4-methoxyphenyl)quinoline derivatives Varies 400–500 Piperazine-linked quinoline Anticancer research

Spectroscopic Insights :

  • NMR : For ethyl 2-methoxybenzoate, the methoxy proton signal appears at ~3.8 ppm, while the ester methyl group resonates at ~3.3 ppm. This compound would show additional splitting from the ethoxy chain’s protons (~3.5–4.0 ppm) .
  • MS : Ethyl 2-methoxybenzoate exhibits a molecular ion peak at m/z 180.20, whereas this compound would display a higher m/z (210.23) due to the extended substituent .

Biological Activity

Methyl 2-(2-methoxyethoxy)benzoate is a compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, featuring a methoxyethoxy substituent. Its chemical formula is C11H14O4C_{11}H_{14}O_4, and it exhibits unique structural characteristics that may influence its biological activity.

PropertyValue
Molecular FormulaC11H14O4C_{11}H_{14}O_4
Molecular Weight214.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and π-π interactions facilitated by its structural features.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for therapeutic applications .
  • Anti-inflammatory Effects : this compound has been explored for potential anti-inflammatory effects, making it a candidate for drug discovery in inflammatory diseases.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Anti-inflammatory Properties

In vivo studies have suggested that this compound may reduce inflammation in animal models. The following findings were noted:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : A significant reduction in paw swelling was observed at doses of 25 mg/kg and 50 mg/kg compared to the control group.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against the tested strains .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration:

  • Model Used : PC12 cells exposed to oxidative stress.
  • Results : The compound significantly reduced cell death and oxidative stress markers, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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